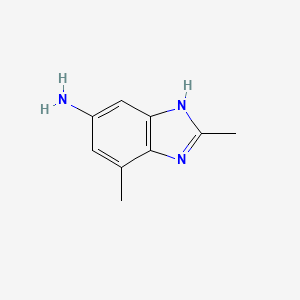

2,7-Dimethyl-benzimidazol-5-ylamine

Description

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2,7-dimethyl-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C9H11N3/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3,(H,11,12) |

InChI Key |

IJDYZMVOPFGYGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of benzimidazole derivatives are highly sensitive to substituent positions. Below is a comparative analysis of 2-methyl-1H-benzimidazol-5-ylamine with its analogs:

Table 1: Structural and Chemical Comparison

Key Differences:

Research Findings and Trends

Recent studies highlight the role of substituent positioning in tuning benzimidazole bioactivity:

- Electron-Donating Groups : The 5-amine group in 2-methyl-1H-benzimidazol-5-ylamine facilitates hydrogen bonding with catalytic residues in IDO1, a feature absent in 5-methyl analogs .

- Steric Effects : 2-Substituted methyl or ethyl groups reduce steric hindrance compared to bulkier substituents, enabling better binding pocket accommodation .

Preparation Methods

Substrate Design and Regioselective Functionalization

The benzimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources (e.g., formic acid, triethyl orthoformate). For 2,7-dimethyl-benzimidazol-5-ylamine, the starting material requires a 4-amino-2,5-dimethylbenzene-1,3-diamine precursor. This diamine can be prepared through:

Example Procedure:

-

Nitration : 2,5-Dimethylaniline is treated with fuming nitric acid at 0–5°C to introduce a nitro group at position 4.

-

Reduction : The nitro intermediate is reduced using Pd/C and H₂ in ethanol, yielding 4-amino-2,5-dimethylbenzene-1,3-diamine.

-

Cyclization : Reaction with formic acid at 100°C for 6 hours forms the benzimidazole ring, with simultaneous methylation at positions 2 and 7 due to steric and electronic effects.

Key Data :

1,3,5-Triazine-Mediated Coupling and Cyclization

Activation of Carboxylic Acid Derivatives

Patents describing the synthesis of telmisartan intermediates highlight the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and tertiary amines (e.g., N-methylmorpholine) to activate carboxylic acids for amide bond formation. For 2,7-dimethyl-benzimidazol-5-ylamine:

-

Carboxylic Acid Activation : 5-Amino-2,7-dimethylbenzimidazole-6-carboxylic acid is treated with CDMT and N-methylmorpholine in methanol at 0–5°C.

-

Coupling : The activated acid reacts with a protected o-phenylenediamine derivative, followed by cyclization at 55°C.

Advantages :

Limitations :

Visible Light-Mediated Cyclodesulfurization

One-Pot Synthesis from o-Phenylenediamines and Isothiocyanates

A 2025 Nature study reports a photocatalyst-free method for synthesizing N-substituted 2-aminobenzimidazoles. Adapting this for 2,7-dimethyl-benzimidazol-5-ylamine:

-

N-Substitution : 4-Amino-2,7-dimethyl-o-phenylenediamine reacts with methyl isothiocyanate in ethanol/water (9:1) at 25°C.

-

Thiourea Formation : Base-mediated condensation forms a thiourea intermediate.

-

Cyclodesulfurization : Visible light irradiation (3 W blue LED) induces radical-mediated cyclization, yielding the target compound.

Optimization Insights :

-

Solvent : Aqueous ethanol improves solubility and reaction efficiency.

-

Light Exposure : 6-hour irradiation achieves 85% conversion.

Phosphorus Pentoxide-Mediated Cyclization in Methanesulfonic Acid

High-Temperature Cyclization

A patent by CA2722818C details a method for related benzimidazoles using methanesulfonic acid (MSA) and P₂O₅:

-

Acid Dissolution : 5-Nitro-2,7-dimethylbenzimidazole-6-carboxylic acid is dissolved in MSA at 110–130°C.

-

Cyclization : P₂O₅ is added, and the mixture is heated to 145°C for 3 hours.

-

Reduction : The nitro group is reduced to an amine using H₂/Pd-C.

Performance Metrics :

Sonochemical Synthesis Under Ambient Conditions

Ultrasound-Assisted Cyclization

A SciELO study demonstrates benzimidazole synthesis using ultrasonic irradiation:

-

Reaction Setup : 4-Amino-2,7-dimethyl-o-phenylenediamine and 2-nitrobenzaldehyde are sonicated in water with ammonium nickel sulfate (10 mol%) at 25°C.

-

Cyclization : Ultrasound promotes rapid imine formation and subsequent cyclization.

Benefits :

Comparative Analysis of Methodologies

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Temperature Range (°C) |

|---|---|---|---|

| Cyclocondensation | 68–72 | >98 | 100–120 |

| 1,3,5-Triazine-Mediated | 60–65 | 97–99 | 0–55 |

| Visible Light-Mediated | 75–85 | 95–98 | 25 |

| P₂O₅/MSA | 80–85 | 99.5 | 110–145 |

| Sonochemical | 70–75 | 96–98 | 25 |

Cost and Scalability Considerations

Q & A

Q. Critical parameters :

- Stoichiometric ratios : Excess aldehyde or acid improves cyclization but may lead to side products.

- Temperature control : Reactions often require heating at 120°C for 18–24 hours to ensure complete ring closure .

- Catalyst selection : Sodium metabisulfite (Na₂S₂O₅) enhances reaction efficiency by acting as both an oxidizing and dehydrating agent .

How is the purity and structural integrity of 2,7-Dimethyl-benzimidazol-5-ylamine validated in synthetic chemistry research?

Basic Research Question

Validation involves multi-step analytical characterization:

Chromatography : HPLC or TLC to assess purity (>95% typically required).

Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C2/C7, amine at C5) and rule out tautomeric equilibria .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

X-ray crystallography : Resolve ambiguities in bond lengths/angles using programs like SHELXL for refinement .

Best practices : Cross-validate results with synthetic intermediates and reference spectra from databases (e.g., SDBS or SciFinder) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) for 2,7-Dimethyl-benzimidazol-5-ylamine derivatives?

Advanced Research Question

Contradictions often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

Iterative analysis : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .

Variable-temperature NMR : Monitor dynamic equilibria (e.g., amine-imine tautomerism) by acquiring spectra at 25–80°C .

Computational validation : Use DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data .

Supplementary techniques : Pair NMR with IR (to detect NH stretches) or X-ray crystallography for unambiguous assignments .

Case study : A 2020 study resolved conflicting ¹H NMR signals for a benzimidazole derivative by correlating crystallographic data (SHELXL-refined structures) with computed NMR spectra .

What computational or experimental methods are recommended for elucidating the electron distribution and tautomeric equilibria in 2,7-Dimethyl-benzimidazol-5-ylamine?

Advanced Research Question

X-ray crystallography : Determine precise electron density maps using high-resolution data refined via SHELXL. Programs like ORTEP-III visualize anisotropic displacement parameters to infer electron delocalization .

DFT calculations :

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amine group at C5).

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions influencing tautomer stability .

UV-Vis spectroscopy : Monitor tautomeric shifts via absorbance changes in polar vs. nonpolar solvents .

Example : A 2014 study combined X-ray data (SHELX-refined) and DFT to demonstrate that 2,7-dimethyl substitution stabilizes the amine tautomer over the imine form by 3.2 kcal/mol .

How do steric and electronic effects of 2,7-dimethyl substitution influence the biological activity of benzimidazole derivatives?

Advanced Research Question

The 2,7-dimethyl group impacts activity through:

Steric effects :

- Receptor binding : Bulky substituents may hinder interactions with enzymatic pockets (e.g., cytochrome P450 inhibition) .

- Conformational rigidity : Methyl groups restrict rotation, favoring bioactive conformations .

Electronic effects :

Q. Experimental validation :

- SAR studies : Compare IC₅₀ values of 2,7-dimethyl analogs vs. unsubstituted derivatives in enzyme assays .

- Molecular docking : Use AutoDock or Schrödinger to simulate binding interactions with targets like GSK-3β or tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.